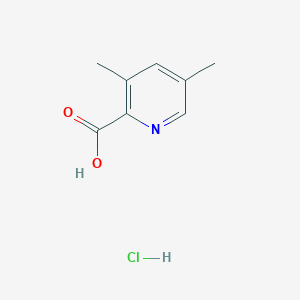![molecular formula C22H24N6O2 B2994690 3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 955338-36-0](/img/structure/B2994690.png)
3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves numerous methods . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3 . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo [4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be viewed using Java or Javascript . Species with the same structure include 4-aminopyrazolo[3,4-d]pyrimidine .Chemical Reactions Analysis
The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, a similar compound, is 135.1267 .Applications De Recherche Scientifique
Metabolism and Excretion Studies
Research on compounds with complex structures, similar to "3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol," often involves metabolism and excretion studies. For instance, studies on the metabolism, excretion, and pharmacokinetics of selective inhibitors like INCB018424, a Janus tyrosine kinase1/2 inhibitor, reveal how these compounds are processed within the human body. These studies are crucial for understanding the bioavailability, pharmacodynamics, and safety profiles of novel therapeutic agents (Shilling et al., 2010).
Environmental and Dietary Exposure Studies
Compounds with chemical structures similar to the one are often studied for their environmental presence and impact on human health. For example, research on the environmental exposure to organophosphorus and pyrethroid pesticides assesses the extent of human exposure, particularly in children, and its implications for public health policy. Such studies underscore the importance of monitoring and regulating chemical exposure to protect human health (Babina et al., 2012).
Biomarker Identification for Dietary Intake
Research into the metabolism of dietary components, such as ellagitannins from various foods, highlights the role of intestinal bacteria in converting these compounds into bioavailable metabolites like urolithin B. These studies not only provide insights into the nutritional biochemistry of foods but also help in identifying biomarkers for dietary intake and exposure (Cerdá et al., 2005).
Neuroinflammation and Imaging Studies
In the field of neurology, compounds targeting specific receptors like the Translocator protein (TSPO) are used in imaging studies to investigate neuroinflammation. Radioligands, for instance, are developed for use in positron emission tomography (PET) to visualize and quantify receptor binding, aiding in the diagnosis and research of neurological diseases (Endres et al., 2009).
Toxicological and Safety Assessment
Understanding the toxicological profiles of chemical compounds is essential for ensuring their safe use. Studies on the toxicological analysis of compounds, their metabolites, and their effects on human health form a critical part of the research into new drugs and chemicals. This includes evaluating the potential for compounds to cause adverse effects, such as through the formation of adducts with DNA or proteins, which could lead to mutations or other health issues (Kraemer et al., 2001).
Mécanisme D'action
The mechanism of action of pyrazolo[3,4-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
3-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-2-30-18-11-9-16(10-12-18)25-20-19-15-24-28(17-7-4-3-5-8-17)21(19)27-22(26-20)23-13-6-14-29/h3-5,7-12,15,29H,2,6,13-14H2,1H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNFOBUDWWONST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)

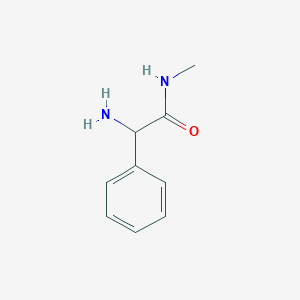
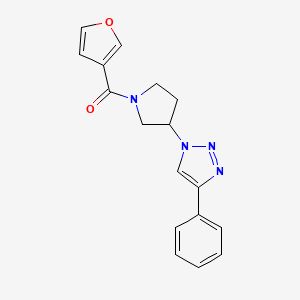


![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)


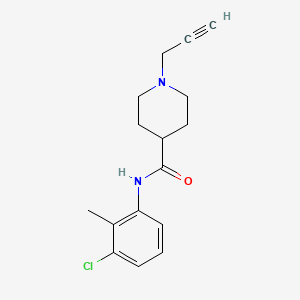
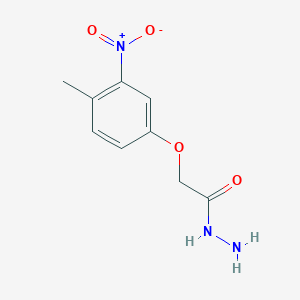
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
